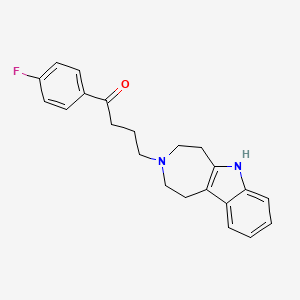

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone

Description

Properties

CAS No. |

23712-07-4 |

|---|---|

Molecular Formula |

C22H23FN2O |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-(2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-3-yl)butan-1-one |

InChI |

InChI=1S/C22H23FN2O/c23-17-9-7-16(8-10-17)22(26)6-3-13-25-14-11-19-18-4-1-2-5-20(18)24-21(19)12-15-25/h1-2,4-5,7-10,24H,3,6,11-15H2 |

InChI Key |

VLOZTRJQZRGNFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC2=C1C3=CC=CC=C3N2)CCCC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Biological Activity

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a novel compound within the butyrophenone class, notable for its potential pharmacological applications. This compound features a unique structural configuration that may enhance its biological activity, particularly in the context of psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN2O with a molecular weight of approximately 364.43 g/mol. Its structure includes a butyrophenone core linked to a tetrahydroazepine-indole moiety, which contributes to its unique biological interactions.

Preliminary studies suggest that this compound interacts selectively with key neurotransmitter receptors:

- Dopamine D2 Receptors : Known for their role in mood regulation and psychotic disorders.

- Serotonin 5-HT2A Receptors : Involved in mood and cognition.

These interactions may lead to therapeutic effects similar to those observed with traditional antipsychotics while potentially minimizing side effects associated with less selective agents.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antipsychotic Properties : Similar to other butyrophenones like Haloperidol and Droperidol, it may be effective in treating schizophrenia and other psychiatric conditions.

- Neuropharmacological Effects : The compound's unique structure may enhance receptor binding affinity and selectivity compared to non-fluorinated analogs.

Comparative Analysis

The following table compares this compound with other known butyrophenones:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| Haloperidol | Butyrophenone core | Antipsychotic |

| Droperidol | Butyrophenone core | Antiemetic |

| Benperidol | Potent antipsychotic | Antipsychotic |

| 4'-Fluoro-4-(1,4-dihydro-2H-indol-3-yl)butyrophenone | Similar indole structure | Antipsychotic |

Case Studies

Several studies have investigated the biological activity of similar compounds. For instance:

- Study on Fluorinated Butyrophenones : Research highlighted the enhanced receptor binding affinity of fluorinated derivatives compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine into the structure can significantly impact pharmacodynamics.

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of butyrophenone derivatives in managing symptoms of schizophrenia. Early results indicate promising outcomes with fewer side effects than traditional treatments.

Scientific Research Applications

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a complex organic compound belonging to the butyrophenone class. It features a butyrophenone core with a fluoro substituent and a tetrahydroazepinoindole moiety. The molecular formula of this compound is and it has a molecular weight of approximately 364.43 g/mol.

Applications in Medicinal Chemistry and Pharmacology

The primary applications of this compound lie in medicinal chemistry and pharmacology. Its structural complexity makes it a candidate for various applications in the development of pharmacological agents targeting the central nervous system.

Interaction Studies:

- Preliminary research suggests that this compound may interact selectively with dopamine D2 and serotonin 5-HT2A receptors.

- These interactions could lead to therapeutic effects similar to other compounds within the butyrophenone class while potentially reducing side effects associated with less selective agents.

Derivatives and Analogs:

- Butyrophenone, 4'-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate is a related compound with a molecular mass of approximately 394.48 g/mol. It features a butyrophenone backbone modified with a fluorinated azepine-indole moiety, which contributes to its biological activity and potential therapeutic applications.

- Other related compounds include 4'-Fluoro-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido(4,3-b)indol-2-yl)butyrophenone and 1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)butan-1-one, which have potential for similar biological activity and receptor selectivity, respectively.

Reactivity:

- The reactivity of butyrophenone derivatives often involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of functional groups like fluorine and methoxy.

- These reactions can be utilized in the synthesis of various analogs or in the modification of existing compounds to enhance their pharmacological profiles. The introduction of different substituents on the indole or azepine rings can lead to variations in biological activity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Example Reaction: Nitration

| Parameter | Details |

|---|---|

| Electrophile | Nitronium ion (NO) |

| Position | Para to fluorine (C-3 of the phenyl ring) |

| Side Reactions | Minor ortho substitution due to steric hindrance from the azepinoindole |

Reduction of the Ketone Group

The butyrophenone carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Limitations: Over-reduction or side reactions with the azepinoindole nitrogen are minimized by using milder conditions.

Cyclization Reactions

The tetrahydroazepinoindole moiety participates in acid-catalyzed cyclization , forming fused polycyclic structures under dehydrating conditions.

Stability and Degradation Pathways

-

Photodegradation: Exposure to UV light induces cleavage of the C-F bond, forming phenolic byproducts .

-

Hydrolytic Stability: The compound resists hydrolysis at physiological pH but degrades under strongly acidic or basic conditions via ketone hydration or ring-opening of the azepinoindole .

Comparative Reactivity Table

Mechanistic Insights

-

Alkylation: The reaction proceeds via a bimolecular nucleophilic substitution (SN2), confirmed by stereochemical inversion at the reaction site .

-

EAS Reactivity: Quantum mechanical calculations indicate reduced electron density at the para position due to fluorine’s -I effect, aligning with observed nitration patterns.

Comparison with Similar Compounds

Key Observations:

Fluorine vs.

Tetrahydroazepinoindole Moiety: This bulky side chain reduces D2 receptor overactivity in the striatum, explaining the lower EPS incidence compared to haloperidol .

5-HT2A Affinity: The compound’s moderate 5-HT2A receptor binding (Ki = 15.8 nM) suggests a "atypical" antipsychotic profile, akin to clozapine, though less pronounced .

Research Findings on Receptor Specificity and Mechanism

Dopamine and Opioid Receptor Interactions

- Dopamine D2 Antagonism: In vitro assays demonstrated sub-nanomolar affinity for D2 receptors (Ki = 1.2 nM), comparable to haloperidol but with faster dissociation kinetics, possibly mitigating motor side effects .

- Opioid Receptor Cross-Reactivity: Hiller et al.

- Endogenous Opioid Modulation: Indirect evidence from Hirschhorn et al. (1983) suggests that the compound’s azepinoindole moiety may influence nigrostriatal dopamine pathways via endogenous opioid interactions, though this remains speculative .

Pharmacokinetic Profile

This balance may optimize dosing frequency in clinical settings.

Clinical and Research Implications

The compound’s reduced EPS risk and moderate serotoninergic activity position it as a transitional molecule between typical and atypical antipsychotics. However, its development was likely halted due to the emergence of safer alternatives like risperidone in the 1990s. Modern interest lies in repurposing its scaffold for dual D2/5-HT2A antagonists with improved tolerability .

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-Fluoro-4-(1,4,5,6-tetrahydroazepino[4,5-b]indol-3(2H)-yl)butyrophenone involves a multi-step process, primarily focusing on:

- Construction of the tetrahydroazepinoindole core.

- Functionalization of the butyrophenone side chain.

- Coupling of the heterocyclic amine with the fluoro-substituted phenyl ketone.

Stepwise Synthetic Route

Step 1: Synthesis of the Tetrahydroazepino[4,5-b]indole intermediate

- Starting from an indole derivative, the azepine ring is formed by intramolecular cyclization involving appropriate alkylation with a haloalkylamine precursor.

- The partial saturation (tetrahydro) is achieved by selective hydrogenation or reduction steps, preserving the indole aromatic system while saturating the azepine ring.

Step 2: Preparation of 4'-Fluorobutyrophenone

- The 4-fluorophenylbutyrophenone is synthesized via Friedel-Crafts acylation of 4-fluorobenzene or a related precursor using succinic anhydride or a suitable butyryl chloride derivative.

- The ketone functionality at the terminal position is crucial for subsequent nucleophilic substitution.

Step 3: Coupling Reaction

- The key step involves nucleophilic substitution or reductive amination between the amine group on the tetrahydroazepinoindole and the carbonyl carbon of the butyrophenone.

- Conditions typically involve mild acid catalysis or use of coupling agents to facilitate bond formation without decomposing sensitive functional groups.

Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization + Reduction | Haloalkylamine, base, hydrogenation | 60-75 | Control of saturation critical |

| 2 | Friedel-Crafts Acylation | 4-Fluorobenzene, butyryl chloride, AlCl3 | 70-85 | Anhydrous, low temperature preferred |

| 3 | Coupling (Nucleophilic substitution) | Amine intermediate, ketone, acid catalyst | 65-80 | Mild conditions to avoid side reactions |

Purification and Characterization

- Purification is generally achieved by recrystallization or chromatographic techniques (e.g., column chromatography using silica gel).

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring structures and substitution patterns.

- Infrared (IR) spectroscopy to verify ketone and amine functionalities.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to ensure purity and correct stoichiometry.

Research Findings and Literature Data

- The original synthesis reported by Hester et al. (1970) in the Journal of Medicinal Chemistry provides the first detailed synthetic route and structural confirmation of this compound.

- The compound's synthesis has been cited and referenced in multiple pharmacological and medicinal chemistry studies, indicating its relevance in neuropharmacology research, particularly related to dopamine receptor studies.

- The compound's preparation involves classical organic synthesis techniques, with careful control of reaction conditions to maintain the integrity of the sensitive heterocyclic system.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | Indole derivatives, 4-fluorobenzene, haloalkylamines, butyryl chloride |

| Key Reactions | Cyclization to form azepinoindole, Friedel-Crafts acylation, nucleophilic substitution coupling |

| Reaction Conditions | Acid catalysis, hydrogenation, anhydrous environments, mild temperatures |

| Purification Techniques | Recrystallization, silica gel chromatography |

| Characterization Methods | NMR, IR, MS, elemental analysis |

| Reported Yields | 60-85% per step |

| Literature Source | Hester et al., Journal of Medicinal Chemistry, 1970, Vol. 13, pp. 23-26 |

Q & A

Q. What are the established synthetic routes for 4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone, and what are their key challenges?

The compound was first synthesized via a multi-step process involving Beckmann rearrangements of oxime derivatives using polyphosphoric acid and deactivated alumina, as described in early medicinal chemistry studies . Key challenges include controlling regioselectivity during ring closure and optimizing yields of the azepinoindole moiety. Purification often requires column chromatography with non-polar solvents (e.g., chloroform/methanol gradients) to isolate the target compound from byproducts .

Q. How is the structural identity of this compound validated in initial characterization studies?

Structural confirmation relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (where applicable). Early work emphasized the importance of distinguishing between isomeric forms of the tetrahydroazepinoindole core, which differ in ring fusion positions (e.g., [4,5-b] vs. [3,2-b] indole systems) . For example, NOE NMR experiments can resolve spatial proximity of fluorophenyl and azepinoindole groups .

Q. What receptor binding profiles have been reported for this compound, and what methodological frameworks are used?

Initial radioligand binding assays (e.g., using [³H]spiperone or [³H]ketocyclazocine) revealed affinity for dopamine (D₂) and σ-opioid receptors, with IC₅₀ values in the nanomolar range . Competitive binding protocols typically involve membrane preparations from rat striatum or transfected cell lines, with nonspecific binding controlled by excess cold ligands like haloperidol .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved using modern combinatorial or computational approaches?

Combinatorial optimization strategies, such as iterative tuning of reaction parameters (e.g., temperature, catalyst loading) via Design of Experiments (DoE), may enhance yields . Computational tools like DFT simulations can predict transition-state energetics for critical steps like Beckmann rearrangements, guiding solvent/catalyst selection . Recent work in analogous systems (e.g., triazolopyrazines) highlights the utility of machine learning for predicting optimal reaction conditions .

Q. How should researchers resolve contradictions in reported receptor binding affinities across studies?

Discrepancies in binding data (e.g., D₂ vs. σ-opioid receptor selectivity) may arise from differences in assay conditions (e.g., membrane vs. whole-cell assays) or ligand batch purity. A 1983 study demonstrated that endogenous opioid levels in tissue preparations can artifactually modulate apparent affinities, necessitating pre-treatment with opioid antagonists like naloxone . Cross-validation using orthogonal techniques (e.g., functional cAMP assays for G-protein-coupled receptors) is recommended .

Q. What are the thermal stability and decomposition pathways of this compound under experimental storage conditions?

Thermogravimetric analysis (TGA) and GC-MS studies indicate that decomposition above 200°C releases toxic fumes of NOₓ and F⁻ . For long-term storage, refrigeration (−20°C) under inert atmosphere (argon) in amber vials is advised to prevent photodegradation and hydrolysis of the fluorophenyl group .

Q. What in vivo models have been used to study this compound’s effects on neurotransmitter systems, and what methodological pitfalls exist?

Rodent models (e.g., dopamine supersensitivity assays) revealed modulation of nigrostriatal pathways, but results can be confounded by off-target σ-opioid effects. Microdialysis paired with LC-MS/MS quantification of extracellular dopamine in the striatum, combined with selective receptor knockout models, improves specificity . Dose-response studies must account for blood-brain barrier penetration, which varies with substituent polarity .

Methodological Notes

- Synthesis Optimization : Prioritize reproducibility by adhering to documented protocols , and validate intermediates at each step.

- Binding Assays : Include internal controls (e.g., reference ligands with known affinities) and normalize data to protein content (Bradford assay) .

- Safety : Handle decomposition products (e.g., HF) with appropriate PPE and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.